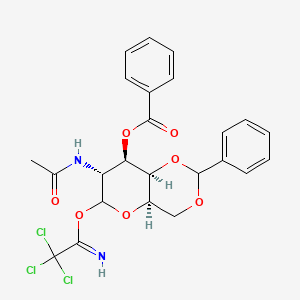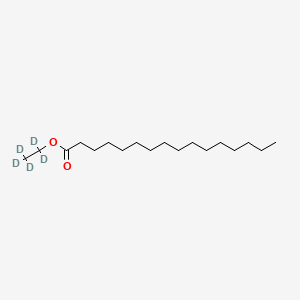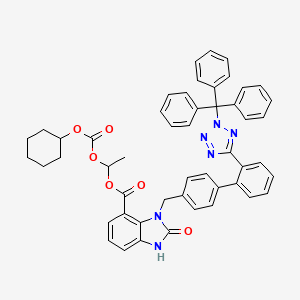
O-Desethyl N-Trityl Candesartan Cilexetil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desethyl N-Trityl Candesartan Cilexetil is a chemical compound used in the preparation of Candesartan cilexetil . It has a molecular weight of 824.92 and a molecular formula of C50H44N6O6 . It is a prodrug that is hydrolyzed to candesartan during absorption from the gastrointestinal tract .
Molecular Structure Analysis
The molecular structure of O-Desethyl N-Trityl Candesartan Cilexetil is represented by the formula C50H44N6O6 . The InChI representation of the molecule is available .Physical And Chemical Properties Analysis
The physical and chemical properties of O-Desethyl N-Trityl Candesartan Cilexetil include a predicted density of 1.30±0.1 g/cm3 .Scientific Research Applications
Applications in Cardiovascular Diseases
Candesartan cilexetil, the pro-drug of candesartan, has been extensively researched for its applications in managing cardiovascular conditions. It is a highly selective antagonist of the angiotensin II subtype 1 receptor, pivotal in regulating blood pressure. It's primarily used in the treatment of hypertension and has been approved for managing chronic heart failure (CHF) in patients with impaired left ventricular (LV) systolic function. The CHARM (Candesartan in Heart failure: Assessment of Reduction in Mortality and morbidity) program indicates that candesartan cilexetil significantly reduces morbidity and mortality in patients with CHF and LV ejection fraction (LVEF) ≤40% (Fenton & Scott, 2005).
Blood Pressure Management
Candesartan cilexetil's ability to provide sustained blood pressure reduction for up to 48 hours post-dosing is notable. Its long-acting nature and potent action as an angiotensin II type I (AT1) receptor antagonist are particularly beneficial for patients with hypertension, helping to improve compliance and clinical outcomes (Bönner & Fuchs, 2005).
Pharmacological Profile
Candesartan cilexetil's pharmacological profile is distinguished by its highly selective, tight binding to and slow dissociation from the AT1 receptor. This unique binding characteristic contributes to its efficacy in not only managing blood pressure but also offering potential organ-protective benefits beyond blood pressure control. These properties make it favorable compared to other angiotensin II receptor antagonists (AIIRAs) (Sever, 1999).
End-Organ Protection
Candesartan cilexetil has been noted for its ability to protect against end-organ damage in various animal models, including those for stroke-prone spontaneously hypertensive rats (SHRSP) and DOCA/salt hypertensive rats. This protective effect, observed even at doses that do not influence blood pressure, points to the potential benefits of candesartan cilexetil in preventing cardiovascular and renal injuries beyond its hypertensive action. The drug's ability to modulate gene expression related to transforming growth factor (TGF)-β1 and extracellular matrix components is significant in this context (Nishikawa, 1998).
Mechanism of Action
Target of Action
O-Desethyl N-Trityl Candesartan Cilexetil is a derivative of Candesartan Cilexetil . The primary target of this compound is the type-1 angiotensin II receptor (AT1) . This receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .
Mode of Action
The compound acts as an angiotensin-receptor blocker (ARB) . It competes with angiotensin II for binding to the AT1 receptor, thereby preventing the blood pressure increasing effects of angiotensin II .
Biochemical Pathways
The compound’s action on the AT1 receptor disrupts the RAAS pathway . By blocking the effects of angiotensin II, it reduces vasoconstriction and decreases the release of aldosterone, a hormone that promotes sodium and water retention . These effects lead to a decrease in blood pressure .
Pharmacokinetics
O-Desethyl N-Trityl Candesartan Cilexetil is administered orally as a prodrug . It is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the relaxation of blood vessels and the reduction of fluid volume, leading to a decrease in blood pressure . It may also have beneficial effects on left ventricular hypertrophy and diabetic nephropathy .
properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H44N6O6/c1-34(61-49(59)62-40-23-12-5-13-24-40)60-47(57)43-27-16-28-44-45(43)55(48(58)51-44)33-35-29-31-36(32-30-35)41-25-14-15-26-42(41)46-52-54-56(53-46)50(37-17-6-2-7-18-37,38-19-8-3-9-20-38)39-21-10-4-11-22-39/h2-4,6-11,14-22,25-32,34,40H,5,12-13,23-24,33H2,1H3,(H,51,58) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHJTTCBOXVNST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)OC(=O)OC9CCCCC9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desethyl N-Trityl Candesartan Cilexetil | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






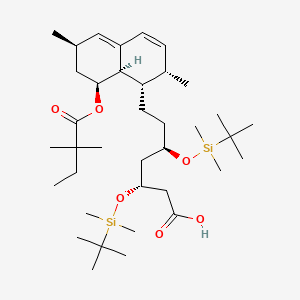
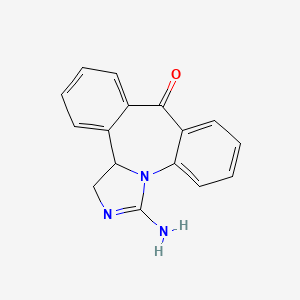
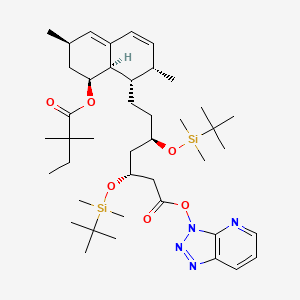

![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B565272.png)
![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)

